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Compound of Interest

Compound Name: 1,2-Propanediol, 1-acetate

Cat. No.: B1347051 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-
Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate), a bifunctional organic

compound with applications as a solvent and chemical intermediate.[1][2] The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols for data acquisition. This document is

intended for researchers, scientists, and professionals in drug development and chemical

synthesis.

Molecular Structure and Spectroscopic Overview
1,2-Propanediol, 1-acetate possesses both a secondary alcohol and an ester functional

group.[2] This unique structure gives rise to characteristic signals in various spectroscopic

analyses, which are crucial for its identification and characterization. The molecular formula is

C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[1][3]

The general workflow for the spectroscopic characterization of a chemical entity like 1,2-
Propanediol, 1-acetate involves a multi-technique approach to unambiguously determine its

structure.
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,2-
Propanediol, 1-acetate.

¹H NMR Data
The proton NMR spectrum is characterized by distinct signals for the acetate methyl group and

the protons on the propanediol backbone.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

-CH₃ (on propane

backbone)
~1.2 Doublet (d) 3H

-OCOCH₃ (acetate

methyl)
~2.05 - 2.15 Singlet (s) 3H

-OH (hydroxyl)
Variable (broad

singlet)
Singlet (br s) 1H

-CH(OH)- ~3.8 - 4.0 Multiplet (m) 1H

-CH₂(OAc)- ~4.0 - 4.2 Multiplet (m) 2H

Note: Chemical shifts

are approximate and

can vary based on

solvent and

concentration. Data

inferred from typical

values for similar

functional groups.[1]

¹³C NMR Data
The carbon NMR spectrum confirms the presence of five distinct carbon environments.
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Carbon Assignment Chemical Shift (δ, ppm)

-CH₃ (on propane backbone) ~18-20

-OCOCH₃ (acetate methyl) ~21

-CH(OH)- ~65-67

-CH₂(OAc)- ~68-70

-OC=O (ester carbonyl) ~170-172

Note: Chemical shifts are approximate and can

vary based on solvent and concentration. Data

inferred from typical values for similar functional

groups.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule. For 1,2-
Propanediol, 1-acetate, the most prominent features are the absorptions corresponding to the

hydroxyl and ester groups.[1]

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity

O-H Stretch (Alcohol) 3200 - 3600 Broad, Strong

C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong

C=O Stretch (Ester) ~1740 Strong, Sharp

C-O Stretch (Ester & Alcohol) 1000 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which serves as a chemical fingerprint. For a volatile compound like 1,2-
Propanediol, 1-acetate, it is often coupled with Gas Chromatography (GC-MS).[1]
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m/z Value Assignment Notes

118 [M]⁺ Molecular Ion

103 [M - CH₃]⁺ Loss of a methyl group

75 [M - CH₃CO]⁺ Loss of an acetyl group

59 [CH₃CH(OH)CH₂]⁺
Fragment from cleavage of the

ester bond

43 [CH₃CO]⁺
Acetyl cation, often a base

peak for acetates

Note: Fragmentation patterns

are predicted based on

common pathways for esters

and alcohols. The relative

intensities of fragments can

vary depending on the

ionization method.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid sample

such as 1,2-Propanediol, 1-acetate.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 1,2-Propanediol, 1-acetate in approximately 0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a

small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise referencing is required.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic

field to ensure homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and acquisition of 16-64 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift

scale using the solvent residual peak or the TMS signal (0 ppm). Integrate the ¹H NMR

signals.

FT-IR Spectroscopy Protocol
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) method is

common. Place a single drop of 1,2-Propanediol, 1-acetate directly onto the ATR crystal.

Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt

plates (e.g., NaCl or KBr).

Background Spectrum: Acquire a background spectrum of the empty instrument (or clean

ATR crystal/salt plates) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 1,2-Propanediol, 1-acetate (e.g., 100 ppm)

in a volatile organic solvent such as dichloromethane or methanol.

GC Method Setup:
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Column: Use a high-polarity capillary column, such as one with a polyethylene glycol

(PEG) stationary phase.[1]

Injector: Set the injector temperature to around 200-220°C.[2] Inject a small volume (e.g.,

1 µL) of the sample.

Oven Program: Implement a temperature ramp, for example, starting at 50°C and

increasing at a rate of 10°C/min up to 250°C to ensure separation from any impurities.

Carrier Gas: Use Helium or Hydrogen as the carrier gas.

MS Method Setup:

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Range: Scan a mass-to-charge (m/z) range from approximately 35 to 200 amu.

Detector: Set the detector temperature to around 250°C.[2]

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the

compound. Examine the mass spectrum corresponding to the chromatographic peak to

identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum

with a library database (e.g., NIST) for confirmation.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Propanediol, 1-acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347051#spectroscopic-data-of-1-2-propanediol-1-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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